molecular formula C18H13FN2S B2842636 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881991-68-0

2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2842636
CAS No.: 881991-68-0
M. Wt: 308.37
InChI Key: PTWLEUUXDSCHHA-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with benzyl and fluorophenyl substituents, which contribute to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Future Directions

The future directions for this compound could involve further investigation into its potential as a chemotherapeutic agent . Additionally, it could be used as a scaffold in the acquisition of positive allosteric modulators of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity .

Preparation Methods

The synthesis of 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the corresponding halogenated imidazo[2,1-b][1,3]thiazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-8-6-14(7-9-15)17-12-21-11-16(22-18(21)20-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLEUUXDSCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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